

Application Note: Quantitative Determination of Piminodine in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Pheneridine	
Cat. No.:	B1622858	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of piminodine in human plasma. Piminodine is an opioid analgesic, and its accurate measurement in biological matrices is crucial for pharmacokinetic, toxicokinetic, and forensic studies.[1][2] The described method employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method provides excellent sensitivity, specificity, and a wide dynamic range, making it suitable for various research and clinical applications.

Introduction

Piminodine is a synthetic opioid analgesic that is structurally related to meperidine.[1][2] It was previously used for the management of moderate to severe pain.[2] The monitoring of piminodine concentrations in plasma is essential for understanding its pharmacokinetic profile, assessing bioequivalence of different formulations, and for toxicological investigations. The HPLC-MS/MS technique offers superior selectivity and sensitivity compared to other analytical



methods, allowing for the accurate quantification of low concentrations of the drug in complex biological matrices like plasma.[3]

Experimental

- Piminodine reference standard (≥98% purity)
- Piminodine-d5 (or a suitable stable isotope-labeled analogue as an internal standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium acetate (analytical grade)
- Methyl tert-butyl ether (MTBE) (HPLC grade)
- Human plasma with K2EDTA as anticoagulant

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: HPLC Parameters



Parameter	Setting
HPLC System	Standard UPLC/HPLC system
Column	C18, 50 x 2.1 mm, 1.8 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Autosampler Temp.	10°C
Gradient Program	5% B to 95% B in 3.0 min, hold for 1.0 min, reequilibrate for 1.5 min

Table 2: Mass Spectrometer Parameters

Parameter	Setting
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temp.	550°C
Capillary Voltage	3500 V
Collision Gas	Argon

Table 3: MRM Transitions

Note: These are predicted transitions. Optimal transitions and collision energies must be determined experimentally.



Compound	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Piminodine	367.5	248.2 (Quantifier)	100	25
Piminodine	367.5	105.1 (Qualifier)	100	35
Piminodine-d5 (IS)	372.5	253.2	100	25

Protocol

- Stock Solutions (1 mg/mL): Prepare stock solutions of piminodine and piminodine-d5 in methanol.
- Working Solutions: Prepare serial dilutions of the piminodine stock solution in 50:50
 methanol:water to create calibration standards and quality control (QC) samples. The
 internal standard working solution should be prepared at an appropriate concentration (e.g.,
 100 ng/mL).
- Pipette 100 μL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.
- Add 50 μL of 0.1 M sodium hydroxide solution and vortex.
- Add 600 μL of methyl tert-butyl ether (MTBE).
- Vortex for 5 minutes.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the dried extract in 100 μL of mobile phase A.
- Vortex for 30 seconds and transfer to an autosampler vial for injection.

Results and Discussion

The described method is expected to provide excellent chromatographic resolution and peak shape for piminodine. The use of a stable isotope-labeled internal standard will compensate for any variability during sample preparation and ionization, ensuring high precision and accuracy. [4]

Table 4: Method Validation Parameters (Expected)

Parameter	Expected Result	
Linearity Range	0.1 - 200 ng/mL	
Correlation Coefficient (r²)	> 0.99	
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	
Intra- and Inter-day Precision (%CV)	< 15%	
Intra- and Inter-day Accuracy	Within ±15% of nominal values	
Extraction Recovery	> 85%	
Matrix Effect	Minimal and compensated by the internal standard	

Conclusion

The HPLC-MS/MS method outlined in this application note provides a reliable, sensitive, and specific approach for the quantification of piminodine in human plasma. The simple sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making it well-suited for studies requiring the analysis of a large number of samples.

Mandatory Visualizations





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Caption: Experimental workflow for piminodine detection in plasma.

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